4-Hydroxy-6-nitrocoumarin
CAS No.: 1641-03-8
Cat. No.: VC5822984
Molecular Formula: C9H5NO5
Molecular Weight: 207.141
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1641-03-8 |
|---|---|
| Molecular Formula | C9H5NO5 |
| Molecular Weight | 207.141 |
| IUPAC Name | 4-hydroxy-6-nitrochromen-2-one |
| Standard InChI | InChI=1S/C9H5NO5/c11-7-4-9(12)15-8-2-1-5(10(13)14)3-6(7)8/h1-4,11H |
| Standard InChI Key | XTXOVXNASJNYFW-UHFFFAOYSA-N |
| SMILES | C1=CC2=C(C=C1[N+](=O)[O-])C(=CC(=O)O2)O |
Introduction
Chemical Structure and Physicochemical Properties
Structural Characteristics
4-Hydroxy-6-nitrocoumarin belongs to the coumarin family, a class of benzopyrone derivatives. Its core structure consists of a fused benzene and α-pyrone ring, with functional groups strategically positioned to influence reactivity and bioactivity. The hydroxyl group at C-4 enhances hydrogen-bonding capacity, while the electron-withdrawing nitro group at C-6 modulates electronic distribution, affecting solubility and interaction with biological targets.
Comparative analyses of substituted coumarins reveal that nitro-group positioning significantly alters molecular properties. For instance, 4-hydroxy-3-nitrocoumarin exhibits distinct electronic profiles compared to the 6-nitro isomer due to differences in resonance stabilization .
Synthesis and Characterization
A landmark study demonstrated the efficient synthesis of nitro-coumarins via ultrasound-assisted nitration . This method reduced reaction times from hours to minutes while improving yields. Key steps include:
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Nitration of 4-Hydroxycoumarin:
Ultrasound promotes cavitation, enhancing mass transfer and reaction homogeneity. Fourier-transform infrared (FTIR) spectroscopy confirms successful nitration through characteristic NO₂ stretching vibrations at 1,520–1,540 cm⁻¹ .
Table 1: Synthesis Parameters for Nitro-Coumarin Derivatives
| Compound | Reaction Time (min) | Yield (%) | Log P (Experimental) |
|---|---|---|---|
| 4-Methyl-7-hydroxy-6-nitro | 15 | 83 | 0.41 |
| 4-Methyl-7,8-dihydroxy-6-nitro | 25 | 85 | 0.45 |
Lipophilicity and Drug-Likeness
Experimental Lipophilicity
Lipophilicity, quantified as the octanol-water partition coefficient (Log P), critically influences drug absorption and distribution. The shake-flask method and HYPERCHEM software were used to assess nitro-coumarins :
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4-Methyl-7-hydroxy-6-nitrocoumarin: Log P = 0.41 (experimental) vs. 0.67 (calculated)
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6-Bromo-4,7-dimethylcoumarin: Log P = 0.88 (experimental) vs. 0.91 (calculated)
Discrepancies arise from solvation effects unaccounted for in computational models. Nonetheless, all derivatives exhibited Log P < 5, suggesting favorable oral bioavailability .
Structure-Lipophilicity Relationships
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Nitro vs. Bromo Substituents: Nitro groups increase polarity, reducing Log P compared to bromo analogs.
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Methylation: Adding methyl groups (e.g., 4,7-dimethylcoumarin) enhances lipophilicity by shielding polar functional groups .
Comparative Analysis of Coumarin Derivatives
Table 2: Functionalized Coumarins and Their Properties
| Compound | Substituents | Key Properties |
|---|---|---|
| 4-Hydroxycoumarin | -OH at C4 | Antioxidant, low Log P (-0.2) |
| 4-Hydroxy-6-nitrocoumarin | -OH at C4, -NO₂ at C6 | Moderate Log P (0.4), enzyme inhibition |
| 7-Hydroxy-4-methyl-6-nitro | -OH at C7, -CH₃ at C4 | High lipophilicity (Log P 0.88) |
Future Directions and Challenges
Optimization of Synthetic Routes
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Green Chemistry Approaches: Replace sulfuric acid with ionic liquids to minimize waste.
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Continuous-Flow Systems: Enhance scalability for industrial production.
Targeted Biological Assays
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Antimicrobial Screening: Test against ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, etc.).
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In Vivo Toxicity: Assess acute/chronic toxicity in rodent models.
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